![molecular formula C14H15N5O B5635667 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)
1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives involves several key steps, including the formation of the triazoloquinoxaline ring system and the introduction of substituents at specific positions to enhance desired properties. The synthesis methods often involve nucleophilic substitution reactions, cyclization, and condensation reactions (Sarges et al., 1990; Wagle et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound features a triazolo[4,3-a]quinoxaline core with a methyl group at the 1-position and a morpholinyl group at the 4-position. This structure has been analyzed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm the identity and purity of the synthesized compounds (Wagle et al., 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those that modify its functional groups or extend its molecular framework. Such reactions can alter its chemical properties and potential biological activities. For example, modifications at specific positions of the triazoloquinoxaline core can significantly affect its affinity and selectivity towards adenosine receptors (Sarges et al., 1990).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and stability, are crucial for its handling and potential application in drug development. These properties can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various chemical agents, its potential as a ligand for receptors, and its role in initiating or inhibiting chemical reactions, are of interest for exploring its therapeutic potential. The interaction of this compound with adenosine receptors has been a particular focus, given its implications for pharmacological activity (Sarges et al., 1990).
Mechanism of Action
Future Directions
The future directions for the study of “1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline” and its derivatives could include further exploration of their anticancer activities, investigation of their potential as antiviral and antimicrobial agents , and the development of more efficient synthesis methods .
properties
IUPAC Name |
4-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10-16-17-14-13(18-6-8-20-9-7-18)15-11-4-2-3-5-12(11)19(10)14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRGNVJEVZTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635594.png)

![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)
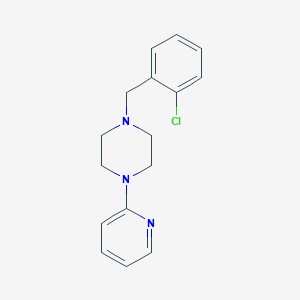
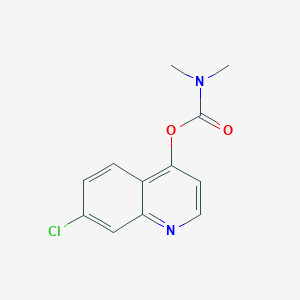
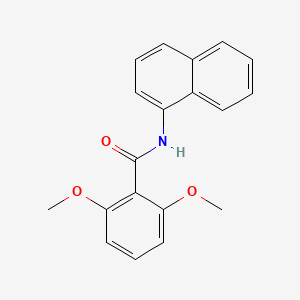
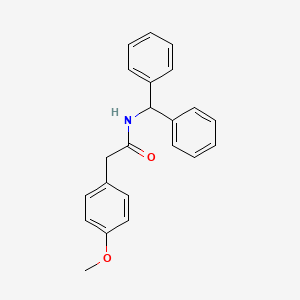
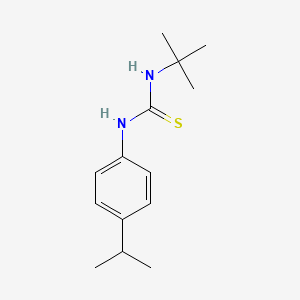
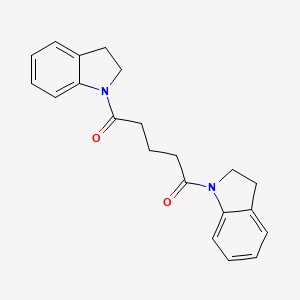
![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)
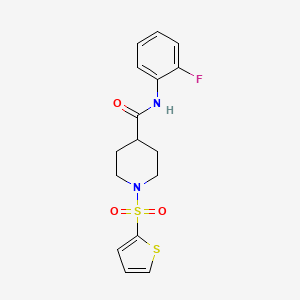
![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)